1-[(3-Chlorophenyl)methoxy]imidazolidine-2,4,5-trione
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Overview
Description
1-[(3-Chlorophenyl)methoxy]imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C10H7ClN2O4. It is known for its unique structure, which includes an imidazolidine ring substituted with a 3-chlorophenyl group and a methoxy group.
Preparation Methods
The synthesis of 1-[(3-Chlorophenyl)methoxy]imidazolidine-2,4,5-trione typically involves the reaction of 3-chlorobenzyl chloride with imidazolidine-2,4,5-trione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-[(3-Chlorophenyl)methoxy]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed .
Scientific Research Applications
1-[(3-Chlorophenyl)methoxy]imidazolidine-2,4,5-trione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)methoxy]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
1-[(3-Chlorophenyl)methoxy]imidazolidine-2,4,5-trione can be compared with other similar compounds, such as:
1-(3-chlorophenyl)-3-(2-methoxy-4-nitrophenyl)imidazolidine-2,4,5-trione: This compound has a similar imidazolidine-2,4,5-trione core but with different substituents, leading to variations in its chemical and biological properties.
1-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)imidazolidine-2,4,5-trione: Another related compound with different substituents, which may exhibit distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methoxy]imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O4/c11-7-3-1-2-6(4-7)5-17-13-9(15)8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUSCVBXQVLJKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CON2C(=O)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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